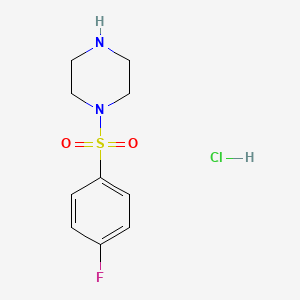

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

描述

Historical Context and Development

The development of this compound can be traced to the broader evolution of piperazine derivatives in pharmaceutical chemistry, which began with the initial utilization of piperazine as a solvent for uric acid before its introduction as an anthelmintic agent in 1953. The systematic exploration of sulfonylpiperazine derivatives emerged as researchers recognized the potential for creating hybrid molecules that could combine the beneficial properties of both structural elements. The specific fluorine substitution at the para position of the benzenesulfonyl group represents a strategic modification designed to enhance biological activity and improve pharmacokinetic properties.

Patent literature from the early 2010s demonstrates the systematic development of benzenesulfonyl piperazine compounds, with Chinese patent CN102838567B describing comprehensive methodologies for synthesizing various sulfonylpiperazine derivatives, including fluorinated analogs. These early synthetic efforts established the foundational chemistry that enabled the preparation of this compound with consistent quality and reproducibility. The compound first appeared in chemical databases around 2007, with subsequent modifications and optimizations leading to the current hydrochloride salt form.

The historical significance of this compound extends beyond its individual properties to represent a paradigm shift in medicinal chemistry toward the strategic incorporation of fluorine atoms to modulate biological activity. The development timeline reflects the growing understanding of structure-activity relationships in piperazine derivatives and the recognition that subtle structural modifications can dramatically impact therapeutic potential.

Significance in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its versatile applications across multiple scientific disciplines. Recent investigations have demonstrated its utility as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of compounds targeting neurological disorders and cancer treatment. The compound's significance stems from its ability to serve as a molecular scaffold that can be further functionalized to create libraries of related compounds for biological screening.

Research conducted by multiple independent groups has established that benzene sulfonamide-piperazine hybrid compounds, including this specific derivative, exhibit remarkable antioxidant capacity and enzyme inhibitory potencies. Studies employing 2,2-diphenyl-1-picrylhydrazyl, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid), ferric reducing antioxidant power, cupric reducing antioxidant capacity, chelating and phosphomolybdenum assays have revealed that these compounds possess high antioxidant capacity with specific derivatives showing superior activity compared to standard reference compounds.

The compound has demonstrated significant value in structure-activity relationship studies, where researchers have systematically modified various positions of the molecule to understand the impact of structural changes on biological activity. Investigations into sigma receptor ligand development have identified halogen-substituted sulfonamides, including fluorinated derivatives, as displaying relatively high affinity to sigma-1 receptors while maintaining low affinity to sigma-2 receptors. These findings have established this compound as a valuable lead compound for drug development programs targeting specific receptor systems.

The compound's research significance extends to its role in understanding the molecular mechanisms of various biological processes. Studies have employed this compound and related derivatives to investigate enzyme inhibition activities against acetylcholinesterase, butyrylcholinesterase, tyrosinase, alpha-amylase, and alpha-glucosidase enzymes. These investigations have revealed that compounds in this class possess good enzyme inhibitory potential, with specific structure-activity relationships guiding the optimization of inhibitory activities.

Relationship to Piperazine Derivative Family

This compound belongs to the extensive family of piperazine derivatives that have become fundamental components in modern pharmaceutical development. The parent compound, 1-(4-fluorobenzenesulfonyl)piperazine, carries the Chemical Abstracts Service registry number 27106-49-6 and serves as the foundation for the hydrochloride salt derivative. This relationship illustrates the systematic approach to optimizing pharmaceutical properties through salt formation and structural modification.

The piperazine ring system, characterized by its six-membered saturated heterocycle containing two nitrogen atoms in para positions, provides exceptional versatility for pharmaceutical applications. A significant number of modern drugs incorporate a piperazine ring within their molecular composition, and these compounds can be categorized into phenylpiperazines, benzylpiperazines, diphenylmethylpiperazines, pyridinylpiperazines, pyrimidinylpiperazines, or tricyclics where the piperazine ring connects to heterocyclic portions through side chains.

Within the sulfonylpiperazine subfamily, this compound represents a strategically designed member that incorporates the electron-withdrawing fluorine substituent to modulate the electronic properties of the benzenesulfonyl group. This modification influences both the chemical reactivity and biological activity of the resulting compound, as demonstrated in comparative studies with other halogenated analogs. The systematic study of related compounds, including chlorinated and brominated variants, has established clear structure-activity relationships that guide the design of new derivatives with enhanced properties.

| Property | 1-(4-Fluoro-benzenesulfonyl)-piperazine | This compound |

|---|---|---|

| Molecular Formula | C10H13FN2O2S | C10H14ClFN2O2S |

| Molecular Weight | 244.29 g/mol | 280.75 g/mol |

| Chemical Abstracts Service Number | 27106-49-6 | 333986-41-7 |

| PubChem Compound Identifier | 2063342 | 17368314 |

| Solubility Profile | Limited aqueous solubility | Enhanced aqueous solubility |

The relationship between this compound and other members of the piperazine derivative family extends to shared synthetic methodologies and common intermediate compounds. Synthetic routes typically involve the reaction of piperazine with appropriately substituted benzenesulfonyl chlorides under basic conditions, followed by salt formation with hydrochloric acid to generate the hydrochloride derivatives. These synthetic approaches have been successfully applied to create extensive libraries of related compounds for biological evaluation and structure-activity relationship studies.

The compound's position within the piperazine derivative family is further exemplified by its role in the development of natural product-piperazine hybrids, where researchers have successfully combined the piperazine scaffold with various natural product frameworks to create novel bioactive compounds. These hybrid approaches have demonstrated the versatility of the piperazine system and its compatibility with diverse structural motifs, establishing this compound as a representative example of the strategic molecular design principles that guide modern pharmaceutical chemistry.

属性

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAJSDDCYAMDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589531 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333986-41-7 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The primary synthetic approach involves the reaction of piperazine or its derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The product is then converted into its hydrochloride salt for improved stability and handling.

$$

\text{Piperazine} + \text{4-fluorobenzenesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(4-Fluoro-benzenesulfonyl)-piperazine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}

$$

Detailed Synthetic Procedure

- Starting materials: Commercially available piperazine and 4-fluorobenzenesulfonyl chloride.

- Solvent: Commonly dichloromethane (DCM) or anhydrous solvents such as tetrahydrofuran (THF) or ethyl acetate.

- Base: Triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated during the sulfonylation.

- Temperature: Typically performed at 0°C to room temperature to control reaction rate and minimize side reactions.

- Work-up: After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous magnesium sulfate, and concentrated.

- Salt formation: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.

Example from Literature

A representative synthesis from patent literature describes:

- Dissolving piperazine in dichloromethane.

- Adding triethylamine as a base.

- Slowly adding 4-fluorobenzenesulfonyl chloride at 0°C.

- Stirring the mixture at room temperature for several hours.

- Work-up by aqueous extraction and drying.

- Conversion to hydrochloride salt by treatment with HCl in ethanol, followed by filtration and drying to yield the pure hydrochloride salt.

This method yields the product in moderate to good yields (typically 60–85%) with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or ethyl acetate | Anhydrous conditions preferred |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl formed |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 2–24 hours | Depends on scale and reagent purity |

| Work-up | Aqueous quench, organic extraction | Removal of inorganic salts |

| Salt formation | HCl in ethanol or ethyl acetate | Improves stability and crystallinity |

| Yield | 60–85% | Varies with scale and purity |

Analytical and Purification Techniques

- Purity confirmation: 1H NMR, 19F NMR, and mass spectrometry are used to confirm the structure and purity.

- Melting point: The hydrochloride salt typically exhibits a sharp melting point, confirming crystallinity.

- Chromatography: Silica gel column chromatography or recrystallization from suitable solvents (e.g., ethanol/hexane) is used for purification.

- Spectral data: Characteristic sulfonyl peaks in IR (~1150–1350 cm⁻¹) and fluorine signals in 19F NMR confirm the presence of the 4-fluorobenzenesulfonyl group.

Research Findings and Variations

- Substituent effects: The presence of the fluorine atom on the benzene ring influences the reactivity of the sulfonyl chloride and the stability of the final product.

- Alternative sulfonyl halides: Other sulfonyl chlorides with different substituents have been used to prepare analogues, demonstrating the versatility of the method.

- Scale-up considerations: The reaction is amenable to scale-up with careful control of temperature and addition rates to maintain yield and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sulfonylation | Piperazine + 4-fluorobenzenesulfonyl chloride + base (triethylamine) in DCM, 0°C to RT | Formation of sulfonamide intermediate |

| Work-up | Aqueous quench, extraction, drying | Removal of inorganic byproducts |

| Salt formation | Treatment with HCl in ethanol or ethyl acetate | Precipitation of hydrochloride salt |

| Purification | Recrystallization or chromatography | High purity product |

| Characterization | NMR, IR, melting point, MS | Confirmation of structure and purity |

化学反应分析

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

科学研究应用

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

作用机制

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes .

相似化合物的比较

Sulfonamide/Sulfonyl Derivatives

Halophenylpiperazines

Quinazoline-Based Piperazines

Antimicrobial Activity

Serotonergic Activity

- 1-(4-Fluorophenyl)piperazine : Binds 5-HT₁A/5-HT₂ receptors; entactogenic effects similar to amphetamines .

- mCPP (1-(3-Chlorophenyl)piperazine) : 5-HT₁B/5-HT₂C agonist; suppresses locomotor activity at 1–10 mg/kg .

- TFMPP (1-(3-Trifluoromethylphenyl)piperazine) : 5-HT₁B agonist; used in combination with BZP for stimulant effects .

Physicochemical Properties

Structure-Activity Relationships (SAR)

生物活性

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS No. 27106-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a piperazine ring substituted with a fluorobenzenesulfonyl group, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C10H13FN2O2S

- Molecular Weight: 244.29 g/mol

The presence of the fluorine atom and the sulfonyl group enhances its solubility and biological interactions, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation: The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Research Findings

Recent studies have explored the biological implications of this compound across different contexts:

- Inhibition of Tyrosinase Activity:

- Antimicrobial Properties:

- Neuropharmacological Effects:

Case Study 1: Tyrosinase Inhibition

A series of analogs based on the piperazine framework were synthesized and tested for their inhibitory effects on tyrosinase from Agaricus bisporus. Among these, certain compounds showed IC50 values in the low micromolar range, indicating potent inhibition . The study utilized both in vitro assays and docking studies to elucidate binding interactions within the enzyme's active site.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of 1-(4-Fluoro-benzenesulfonyl)-piperazine were screened against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, which may lead to further developments in antibiotic therapies .

Table 1: Biological Activity Summary

| Activity Type | Target/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus TYR | 0.18 | |

| Antimicrobial | Staphylococcus aureus | <10 | |

| Neurotransmitter Modulation | Serotonin Receptors | N/A |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Fluoro-benzenesulfonyl)-piperazine | Sulfonamide derivative | Tyrosinase inhibition |

| 4-(4-Fluorobenzyl)piperazine | Piperazine derivative | Antimicrobial activity |

| 4-(benzyl)piperazine | Piperazine derivative | Neuropharmacological effects |

常见问题

Q. What are the recommended synthetic routes for 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride, and how can reaction efficiency be optimized?

A general synthesis involves sulfonylation of piperazine with 4-fluoro-benzenesulfonyl chloride. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of piperazine to sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .

- Base Selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) is critical to neutralize HCl byproducts and drive the reaction to completion .

- Purification : Crystallization (e.g., using diethyl ether) or flash chromatography (silica gel, ethyl acetate/hexane) yields high-purity product. Monitor via TLC (Rf ~0.3–0.5 in 1:2 ethyl acetate/hexane) .

- Yield Optimization : Excess sulfonyl chloride (1.2 equiv.) and controlled temperature (0–5°C during addition, then room temperature) improve yields to 50–70% .

Q. What analytical techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?

- Structural Confirmation :

- NMR : NMR should show aromatic protons (δ 7.3–7.6 ppm for fluorophenyl) and piperazine signals (δ 2.4–3.8 ppm). Discrepancies in splitting patterns may indicate incomplete sulfonylation or impurities .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: ~45%, Cl: ~12%) to confirm stoichiometry .

- Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 240–290 nm. Purity ≥95% is typical for research-grade material .

- Contradictions : If LC-MS shows multiple peaks, re-crystallize or employ preparative HPLC. Cross-validate with IR spectroscopy (S=O stretch ~1350 cm) .

Q. How should stability and storage conditions be managed to ensure compound integrity?

- Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the sulfonyl group .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products like free piperazine or sulfonic acid derivatives .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s biological activity, such as kinase inhibition or receptor binding?

- Target Selection : Prioritize kinases or GPCRs with known sulfonamide sensitivity (e.g., tyrosine kinases, serotonin receptors) .

- Assay Design :

- In Vitro Kinase Assays : Use ATP-Glo™ or fluorescence polarization (FP) with recombinant enzymes. IC values <10 µM suggest therapeutic potential .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands for 5-HT receptors) quantify affinity (K) .

- Data Interpretation : Low nanomolar binding with poor cellular activity may indicate poor membrane permeability; modify logP via substituent engineering (e.g., methyl groups) .

Q. How can computational methods like molecular docking or QSAR enhance understanding of structure-activity relationships (SAR)?

- Docking Workflow :

- Protein Preparation : Use crystallographic structures (e.g., PDB ID 2BGG for kinases) with protonation states adjusted to pH 7.4 .

- Ligand Optimization : The sulfonyl group’s electronegativity enhances hydrogen bonding with kinase hinge regions. Dock fluorophenyl moieties into hydrophobic pockets .

- QSAR Modeling :

- Descriptors : Include logP, polar surface area, and Hammett constants for the 4-fluoro substituent.

- Validation : A robust model (R >0.8) predicts bioactivity across analogs, guiding synthesis prioritization .

Q. What are the key considerations for designing derivatives to improve pharmacokinetic properties?

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF) on the benzene ring to reduce CYP450-mediated oxidation .

- Solubility : Replace the hydrochloride salt with mesylate or tosylate for enhanced aqueous solubility in preclinical formulations .

- Toxicity Screening : Use Ames tests for mutagenicity and hERG binding assays to assess cardiac risk. A hERG IC >10 µM is desirable .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles) and fume hoods. The compound may cause skin/eye irritation (GHS Category 2) .

- Reproducibility : Document batch-specific variations (e.g., solvent residues) via NMR and LC-MS. Certificates of Analysis (CoA) should accompany all samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。